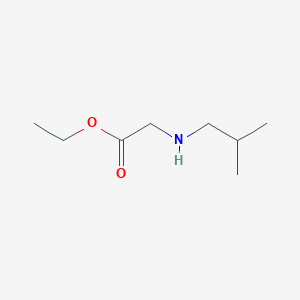

Ethyl 2-(isobutylamino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylpropylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)6-9-5-7(2)3/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBLZCHTARFLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286542 | |

| Record name | N-(2-Methylpropyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-87-4 | |

| Record name | N-(2-Methylpropyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpropyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Alpha Amino Esters in Synthetic Methodologies

Alpha-amino esters are a crucial class of organic compounds that serve as fundamental building blocks in a wide array of synthetic methodologies. rsc.org Their structure, which features an amino group and an ester functional group attached to the same carbon atom (the alpha-carbon), imparts a unique reactivity profile that makes them highly valuable in the synthesis of more complex molecules. acs.orgnih.gov They are key precursors for the synthesis of noncanonical amino acids, which are instrumental in the development of small-molecule therapeutics, specialized biologics, and various tools in chemical biology. nih.gov

The esterification of the carboxylic acid moiety in alpha-amino acids to form alpha-amino esters is a common and significant modification. rsc.org This structural change allows for a diverse range of chemical transformations. Metal complexes incorporating alpha-amino ester ligands are particularly important in bioinorganic chemistry and are utilized in peptide synthesis, as models for biological systems, and as scaffolds for creating new drugs. rsc.org

The synthetic utility of alpha-amino esters is broad, encompassing reactions such as organometallic additions, metal-catalyzed vinylations and alkynylations, aza-Henry and aza-Morita-Baylis-Hillman reactions, imino-ene reactions, Mannich-type reactions, and various cycloadditions. acs.org The development of catalytic asymmetric methods to produce enantioenriched alpha-amino esters, especially alpha-aryl glycines, has been a significant area of research due to their prevalence in biologically active molecules and pharmaceuticals. rsc.org

Historical Development and Academic Significance of Ethyl 2 Isobutylamino Acetate Research

While specific historical milestones for the initial synthesis of Ethyl 2-(isobutylamino)acetate are not extensively documented in readily available literature, its academic significance can be inferred from its role as a reagent and intermediate in more complex molecular syntheses. Research involving this compound is often embedded within broader studies focusing on the synthesis of novel compounds with potential applications in medicinal chemistry and material science.

For instance, derivatives of this compound have been utilized in the synthesis of hydantoin-based peptidomimetics. acs.orgpolimi.it These structures are designed to mimic the secondary structures of proteins, such as α-helices and β-turns, which is a significant area of research in the development of new therapeutic agents. acs.org The isobutylamino group of the molecule can be a key structural element in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy. google.com Furthermore, the core structure is related to compounds used in the synthesis of complex heterocyclic structures, such as coronene (B32277) analogues, which have applications in organic electronics. researchgate.net

The study of reactions involving similar alpha-amino esters provides a backdrop for understanding the potential applications and research interest in this compound. For example, research on the reactions of alpha-amino acid esters with metal halides has contributed to a deeper understanding of their coordination chemistry and reactivity. rsc.org

Structural Characterization and Nomenclature Conventions of Ethyl 2 Isobutylamino Acetate

Alkylation Approaches in the Synthesis of this compound

Alkylation represents a primary and direct pathway for forming the C-N bond in the target molecule. This can be achieved through either direct N-alkylation of a glycine ester or via reductive amination.

Direct N-alkylation involves the reaction of a glycine ester, such as ethyl glycinate (B8599266), with an isobutyl halide (e.g., isobutyl bromide or chloride). This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the amine, enhancing its nucleophilicity.

A significant challenge in this approach is controlling the degree of alkylation. The primary amine of ethyl glycinate can be alkylated once to form the desired secondary amine, but a second alkylation can occur, leading to the formation of a tertiary amine as an undesired byproduct. The selectivity for mono-N-alkylation over di-alkylation is a key focus of methodological development. google.comresearchgate.net

The choice of base and solvent plays a critical role in achieving high chemoselectivity. Cesium bases, such as cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH), have been shown to be particularly effective in promoting selective mono-N-alkylation of primary amines. google.comresearchgate.net The use of cesium carbonate in an anhydrous solvent like N,N-dimethylformamide (DMF) can effectively suppress the undesired dialkylation. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. google.com

Table 1: Comparison of N-Alkylation Conditions for Primary Amines This table is illustrative of general conditions for selective mono-alkylation applicable to the synthesis of this compound.

| Base | Solvent | Temperature | Key Feature | Source |

| Cesium Carbonate (Cs₂CO₃) | DMF | 25-90 °C | High chemoselectivity for mono-alkylation | researchgate.net |

| Cesium Hydroxide (CsOH) | Various | Room Temp (~23 °C) | Optimized for a variety of alkyl amines | google.com |

| Sodium Acetate (NaOAc) | Ethanol (B145695) | 85-90 °C | Common conditions for N-aryl glycine esters | rsc.org |

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the glycine ester on the electrophilic carbon of the isobutyl halide. The basicity and solubility of the chosen base are crucial factors that influence the reaction outcome. researchgate.net

Reductive amination offers an alternative route that avoids the issue of over-alkylation common in direct alkylation. This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

For the synthesis of this compound, this pathway utilizes ethyl glyoxylate (B1226380) and isobutylamine (B53898). epo.org The reaction first forms an imine intermediate, which is subsequently reduced to yield the final product. A variety of reducing agents can be employed, including sodium borohydride (B1222165) derivatives (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) or catalytic hydrogenation. epo.orgresearchgate.net

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., palladium, platinum, or iridium complexes), is an effective method. epo.orgresearchgate.net For instance, a process involving the reaction of ethyl glyoxylate with isobutylamine in water followed by hydrogenation has been described. epo.org This approach is often clean and high-yielding. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high efficiency. researchgate.net

Multi-Component Reactions in the Construction of this compound and Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. rug.nl While no specific MCR has been explicitly reported for the direct synthesis of this compound, established MCRs could be adapted for this purpose or for creating its analogues.

For example, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for synthesizing α-acylamino amides. A hypothetical Ugi-type reaction for a related structure might involve isobutylamine, an aldehyde, an isocyanide, and a carboxylic acid. By carefully selecting the components, a structure similar to the target compound could be assembled. MCRs are known for their high atom economy and procedural simplicity, making them attractive for creating libraries of compounds for various applications. rug.nl The development of sequential MCR processes further expands the diversity of accessible molecular scaffolds. nih.gov

Esterification and Transesterification Routes to this compound

Esterification provides a straightforward method for synthesizing this compound, starting from the corresponding carboxylic acid, 2-(isobutylamino)acetic acid. evitachem.com This reaction, known as Fischer esterification, involves reacting the amino acid with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. zenodo.org The reaction is reversible, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. zenodo.org

Alternatively, transesterification can be employed. This involves reacting a different ester of 2-(isobutylamino)acetic acid (e.g., the methyl or benzyl (B1604629) ester) with ethanol in the presence of an acid or base catalyst. This method is useful if an alternative ester is more readily available or if milder reaction conditions are required.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalyst is fundamental to the success of each synthetic route, influencing reaction rate, selectivity, and yield.

Table 2: Catalytic Systems for Synthesizing this compound

| Synthetic Route | Catalyst Type | Specific Catalyst Example(s) | Function | Source |

| Direct N-Alkylation | Inorganic Base | Cesium Carbonate (Cs₂CO₃) | Promotes selective mono-alkylation | researchgate.net |

| Reductive Amination | Metal Catalyst | Palladium (Pd), Platinum (Pt), Iridium (Ir) | Catalytic hydrogenation of imine intermediate | epo.orgresearchgate.net |

| Esterification | Acid Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates carbonyl oxygen, activating it for nucleophilic attack | zenodo.org |

Reaction conditions such as temperature, solvent, and reaction time are tailored to the specific methodology. Direct alkylation can often be performed at or slightly above room temperature, while esterification may require refluxing in ethanol. researchgate.netzenodo.org Solvents are chosen based on their ability to dissolve reactants and their compatibility with the reaction conditions. For instance, anhydrous DMF is effective for Cs₂CO₃-promoted alkylations, while excess ethanol can serve as both reactant and solvent in Fischer esterification. researchgate.netzenodo.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that minimize waste.

One of the primary goals of green chemistry is the reduction or replacement of hazardous solvents. iolcp.com Water is an ideal green solvent, and performing reactions like reductive amination or certain MCRs in aqueous media is highly desirable. epo.orgrsc.org Ethyl acetate itself is considered a "green solvent" due to its low toxicity and biodegradability, which is a notable consideration if it can be used as a solvent in its own synthesis. iolcp.com

Energy efficiency can be improved by developing reactions that proceed at ambient temperature and pressure, thus avoiding the energy costs associated with heating or cooling. rsc.org The use of alternative energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy consumption compared to conventional heating. kau.edu.sa

Catalyst selection is also crucial. Using non-toxic, recyclable catalysts is preferred. For example, heterogeneous catalysts used in hydrogenation can often be recovered and reused. The development of catalyst-free reactions, which can sometimes be achieved under ambient conditions in solvents like water, represents an ideal scenario from a green chemistry perspective. rsc.org

Reactions of the Ester Moiety in this compound

The ester group, an ethoxycarbonylmethyl moiety, is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the ethoxide leaving group.

The cleavage of the ester bond in this compound can be achieved through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-(isobutylamino)acetic acid and ethanol. The mechanism is the reverse of a Fischer esterification. It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule, followed by deprotonation, yield the final carboxylic acid product.

Saponification (Base-Catalyzed Hydrolysis) : Saponification is the irreversible hydrolysis of an ester using an aqueous alkali, such as sodium hydroxide (NaOH). wikipedia.org This reaction converts this compound into the corresponding carboxylate salt (sodium 2-(isobutylamino)acetate) and ethanol. wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The intermediate then collapses, expelling the ethoxide ion (⁻OEt), which is a stronger base than the hydroxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction, forming ethanol and the carboxylate salt. masterorganicchemistry.com Acidification of the salt in a separate workup step is required to obtain the free carboxylic acid. masterorganicchemistry.com

| Reaction Type | Reagents | Products | Mechanism Highlights |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-(Isobutylamino)acetic acid, Ethanol | Reversible, protonation of C=O, nucleophilic attack by H₂O. |

| Saponification | NaOH (aq) or KOH (aq), Heat | Sodium 2-(isobutylamino)acetate, Ethanol | Irreversible, nucleophilic attack by OH⁻, formation of carboxylate salt. masterorganicchemistry.comchegg.com |

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed process, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by the new alcohol (R'-OH). scielo.br This leads to a tetrahedral intermediate, which can then eliminate ethanol to form the new ester, this compound. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound and ethanol. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. scielo.br

| Reactant Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |

| Propan-1-ol (CH₃CH₂CH₂OH) | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 2-(isobutylamino)acetate |

| Benzyl alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-(isobutylamino)acetate |

While esters can react directly with amines to form amides, the reaction is often slow. A more common and efficient synthetic route involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid, 2-(isobutylamino)acetic acid, as described in section 3.1.1. libretexts.org This intermediate acid can then be coupled with a primary or secondary amine to form a new amide derivative. This coupling is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). nih.govfishersci.it This method allows for the synthesis of a wide variety of N-substituted 2-(isobutylamino)acetamides. For instance, coupling 2-(isobutylamino)acetic acid with n-propylamine would yield N-propyl-2-(isobutylamino)acetamide.

Reactions Involving the Amine Functional Group of this compound

The secondary amine in this compound is nucleophilic and can readily participate in reactions such as acylation and alkylation.

The nitrogen atom of the secondary amine can attack electrophilic acyl compounds, such as acyl chlorides and acid anhydrides, to form N-substituted amides. savemyexams.com This is a type of nucleophilic addition-elimination reaction. libretexts.org For example, the reaction of this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) results in the formation of Ethyl 2-(N-acetyl-N-isobutylamino)acetate. libretexts.org This N-acylation transforms the secondary amine into an amide, which can significantly alter the chemical properties of the molecule, for instance, by increasing its proteolytic stability in peptide-like structures. monash.edu

| Acylating Agent | Product |

| Acetyl chloride (CH₃COCl) | Ethyl 2-(N-acetyl-N-isobutylamino)acetate |

| Propionyl chloride (CH₃CH₂COCl) | Ethyl 2-(N-propionyl-N-isobutylamino)acetate |

| Benzoyl chloride (C₆H₅COCl) | Ethyl 2-(N-benzoyl-N-isobutylamino)acetate |

| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Ethyl 2-(N-acetyl-N-isobutylamino)acetate |

The secondary amine of this compound can be alkylated to form a tertiary amine. This reaction typically involves an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). monash.edu The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. For example, reacting this compound with methyl iodide would yield Ethyl 2-(N-isobutyl-N-methylamino)acetate. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt if a second equivalent of the alkylating agent reacts. Reaction conditions can be optimized to favor the formation of the tertiary amine. wiley-vch.de Another method for N-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | Ethyl 2-(N-isobutyl-N-methylamino)acetate |

| Ethyl bromide (CH₃CH₂Br) | Ethyl 2-(N-ethyl-N-isobutylamino)acetate |

| Benzyl chloride (C₆H₅CH₂Cl) | Ethyl 2-(N-benzyl-N-isobutylamino)acetate |

Condensation Reactions and Formation of Imines/Enamines

The secondary amine functionality of this compound allows it to participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. youtube.comyoutube.com These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds (imines) and carbon-carbon double bonds adjacent to a nitrogen atom (enamines).

Imine Formation: The reaction of a primary amine with an aldehyde or ketone yields an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orglibretexts.org While this compound is a secondary amine, related primary amino esters readily undergo condensation to form imines. This process is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgchemistrysteps.com The careful control of pH is often necessary to ensure the amine is not fully protonated, which would render it non-nucleophilic. libretexts.org

Enamine Formation: Secondary amines, such as this compound, react with enolizable aldehydes and ketones to form enamines. wikipedia.orgmasterorganicchemistry.com The mechanism is analogous to imine formation up to the creation of an iminium ion intermediate. youtube.com Since the nitrogen of the secondary amine lacks a proton to be eliminated, a proton is instead removed from an adjacent carbon (the α-carbon of the original carbonyl compound), resulting in the formation of a C=C double bond. youtube.commasterorganicchemistry.com This reaction is also typically catalyzed by acid and is reversible, with the removal of water driving the equilibrium towards the enamine product. youtube.comwikipedia.org

Recent methodologies have demonstrated the direct conversion of esters to enamines using zirconocene (B1252598) hydride catalysis, presenting a novel pathway for such transformations. nih.gov Furthermore, the reaction of secondary amines with β-keto esters is a well-established method for synthesizing β-enamino esters, often catalyzed by a simple acid like acetic acid. organic-chemistry.org Research on the reaction between isodehydracetic acid and various amines, including isobutylamine, has shown the formation of stable β-enaminones, which are vinylogous amides and important heterocyclic building blocks. semanticscholar.org

Table 1: Examples of Enamine Synthesis from Secondary Amines and Related Substrates

| Amine/Substrate 1 | Carbonyl/Substrate 2 | Product Type | Catalyst/Conditions | Reference(s) |

| Secondary Amine | Aldehyde/Ketone (enolizable) | Enamine | Acid catalyst, removal of water | wikipedia.org, masterorganicchemistry.com |

| Isobutylamine | Isodehydracetic Acid | β-Enaminone | EDC·HCl | semanticscholar.org |

| Secondary Amines | β-Keto esters | β-Enamino ester | Acetic acid, ultrasound | organic-chemistry.org |

| Aliphatic Ester | Secondary Amine | Enamine | Zirconocene hydride (ZrH) catalyst | nih.gov |

This table provides representative examples of enamine formation reactions relevant to the reactivity of secondary amino esters like this compound.

Cyclization and Heterocycle Formation Utilizing this compound as a Building Block

The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. crysdotllc.comorganic-chemistry.orgresearchgate.net These reactions often involve the initial formation of an amide or enamine, followed by an intramolecular cyclization step.

Research has shown that derivatives of this compound are key components in constructing complex molecular architectures. For instance, a molecule containing the (2-(isobutylamino)-2-oxoethyl)amino moiety has been utilized in the synthesis of hydantoin-based peptidomimetics. acs.org This process involves a sequential multicomponent domino reaction followed by coupling steps.

A significant example of heterocycle formation involving a related isobutylamino structure is the pH- and redox-modulated cyclization of 5-[2-(isobutylamino)ethyl]phenanthridinium (AEP). acs.orggla.ac.uk This system demonstrates a reversible, pH-controlled intramolecular cyclization to form the tetracyclic heterocycle 1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP). acs.orggla.ac.ukresearchgate.netacs.org This transformation highlights how the isobutylamino group can act as an internal nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a new heterocyclic ring. This process is a key step in creating a molecular switch with four distinct, interconvertible states. acs.orggla.ac.uk

Furthermore, the synthesis of pyrimidine (B1678525) derivatives has been achieved through the condensation of 4-(naphthalene-1-yl)-6-phenyl pyrimidin-2-amines with chloroethyl acetate, leading to the formation of ethyl 2-(pyrimidinylamino)acetate derivatives. e-journals.in While this example involves a different aminoacetate, it illustrates a common strategy where the amino group of an aminoacetate derivative acts as a nucleophile to build more complex heterocyclic systems. e-journals.in Similarly, selenium-containing heterocyples, specifically selenophenes, have been synthesized via the reaction of isoselenocyanates with ethyl γ-chloroacetoacetate, which involves an intramolecular cyclization. uzh.ch

Table 2: Examples of Heterocycle Formation from Isobutylamino Derivatives and Related Amino Esters

| Starting Material(s) | Product Heterocycle | Key Reaction Type | Reference(s) |

| 5-[2-(isobutylamino)ethyl]phenanthridinium (AEP) | 1-Isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP) | Intramolecular Cyclization | acs.org, gla.ac.uk |

| Aspartic acid derivative with (2-(isobutylamino)-2-oxoethyl)amino moiety | Hydantoin-based peptidomimetic | Multicomponent Domino Reaction/Cyclization | acs.org |

| 4-(Naphthalen-1-yl)-6-phenyl pyrimidin-2-amine + Chloroethyl acetate | Ethyl 2-(pyrimidinylamino)acetate derivative | Nucleophilic Substitution/Condensation | e-journals.in |

| Isoselenocyanates + Ethyl γ-chloroacetoacetate | Ethyl 4-oxo-2-amino-4,5-dihydroselenophene-3-carboxylate | Addition/Intramolecular Cyclization | uzh.ch |

This table summarizes key examples of cyclization reactions leading to heterocyclic structures, showcasing the utility of the isobutylamino moiety and related amino esters as versatile building blocks.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic studies, often combining experimental data with computational analysis like Density Functional Theory (DFT), provide deep insights into the transition states and intermediates of these transformations.

The pH-modulated cyclization of 5-[2-(isobutylamino)ethyl]phenanthridinium (AEP) to 1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP) has also been mechanistically characterized. acs.orggla.ac.uk In situ UV and ¹H NMR experiments in a biphasic system were used to monitor the quantitative and reversible cyclization process, which is controlled by pH. acs.orggla.ac.uk This study provides a clear mechanistic picture of an intramolecular cyclization driven by acid-base chemistry, where the deprotonated secondary amine acts as the nucleophile for ring closure. acs.orggla.ac.uk

The formation of enamines from secondary amines and carbonyls also has a well-understood mechanism. masterorganicchemistry.com It proceeds through a series of steps often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), which accounts for the formation of the key iminium ion intermediate and its subsequent deprotonation at the α-carbon to yield the final enamine product. masterorganicchemistry.com

Table 3: Mechanistic Insights into Relevant Reaction Pathways

| Reaction Type | Key Mechanistic Feature(s) | Investigational Methods | Reference(s) |

| Rhodium-Catalyzed C-H Amination | Concerted C-H insertion via Rh-nitrene intermediate. | DFT Calculations, Kinetic Studies | rsc.org |

| Rhodium-Catalyzed Allylic C-H Amination | Formation of a Rh(π-allyl) complex; involvement of an allylic acetate intermediate. | Kinetics, Stoichiometric Studies, DFT Calculations | nsf.gov, acs.org, nih.gov |

| pH-Modulated Intramolecular Cyclization | Reversible, pH-controlled ring closure via internal nucleophilic attack. | UV and ¹H NMR Spectroscopy | acs.org, gla.ac.uk |

| Enamine Formation | Formation of an iminium ion followed by deprotonation at the α-carbon. | General Mechanistic Principles (PADPED) | masterorganicchemistry.com |

This table highlights key mechanistic findings for reaction types analogous or directly related to the reactivity of this compound.

Sophisticated Spectroscopic and Chromatographic Analysis of Ethyl 2 Isobutylamino Acetate and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

While information exists for isomers and structurally related compounds, such as ethyl 3-(isobutylamino)propanoate, the strict requirement to focus solely on Ethyl 2-(isobutylamino)acetate prevents the inclusion of this data as it would not be scientifically accurate for the specified subject.

This lack of available data prevents the creation of the requested detailed article and the accompanying data tables. Further research and publication in the field would be necessary to provide the specific analytical information required for a thorough discussion of this compound.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups and for probing the conformational landscape of molecules like this compound. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantifiable frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups—the secondary amine, the ester, and the alkyl chains—give rise to characteristic peaks.

The IR spectrum of an ester is easily distinguished from a carboxylic acid by the notable absence of the broad O-H band that typically appears between 3300 and 2500 cm⁻¹. docbrown.info The analysis of this compound would focus on several key regions:

N-H Vibrations: The secondary amine (N-H) stretch is expected to produce a moderate absorption band in the region of 3350-3310 cm⁻¹. The N-H bending vibration typically appears around 1650-1550 cm⁻¹.

C-H Vibrations: Stretching vibrations for the C-H bonds in the ethyl and isobutyl groups are anticipated in the 3000-2850 cm⁻¹ range. docbrown.info

C=O Carbonyl Stretch: The most prominent and characteristic band for the ester functional group is the strong C=O stretching vibration, which is expected to appear in the 1750-1735 cm⁻¹ region. docbrown.info

C-O and C-N Stretches: The C-O stretching vibrations of the ester group typically result in two bands, an asymmetric stretch around 1250-1230 cm⁻¹ and a symmetric stretch near 1150-1000 cm⁻¹. docbrown.info The C-N stretching of the secondary amine is expected in the 1250-1020 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium |

| N-H Bend | 1650 - 1550 | Medium | |

| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |

| Ester C-O | C-O Asymmetric Stretch | 1250 - 1230 | Strong |

| C-O Symmetric Stretch | 1150 - 1000 | Strong | |

| Amine C-N | C-N Stretch | 1250 - 1020 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric, non-polar bonds, which are weak or silent in an IR spectrum, often produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for analyzing the carbon-carbon (C-C) backbone of the isobutyl and ethyl groups, as these vibrations are often more prominent in the Raman spectrum. Key expected features include:

C-H Stretching: Strong signals are expected in the 2800-3000 cm⁻¹ region.

CH₂ and CH₃ Deformations: Bands corresponding to CH₂ scissoring and CH₃ deformation modes typically appear in the 1470-1430 cm⁻¹ range. spectroscopyonline.com

C-C Skeletal Vibrations: The C-C stretching and skeletal vibrations, which appear in the 800-1200 cm⁻¹ region, provide information about the conformation of the alkyl chains.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, though often with weaker intensity.

Advanced techniques like two-dimensional correlation spectroscopy (2D-COS) can be applied to Raman data to elucidate subtle structural changes and interactions within the molecule. spectroscopyonline.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to provide a more precise assignment of vibrational modes based on potential energy distribution (PED) analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule and determine the exact coordinates of each atom.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C=O, C-O, C-N, C-C, C-H) and the angles between them.

Conformation: The exact solid-state conformation of the molecule, including the torsional angles that define the spatial relationship between the isobutyl group, the secondary amine, and the ethyl acetate (B1210297) moiety.

Intermolecular Interactions: Crucial details about how the molecules pack together in the crystal lattice. This includes the identification and characterization of intermolecular forces such as hydrogen bonding (e.g., between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule) and van der Waals interactions. researchgate.net

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its synthetic intermediates. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for purity analysis and purification. nih.gov

A typical RP-HPLC method involves a non-polar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method development for this compound would consider the following parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering excellent retention and separation for a wide range of organic molecules. nih.gov

Mobile Phase: A gradient elution system is often employed, where the composition of the mobile phase changes over time to achieve optimal separation. A typical mobile phase consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724). nih.gov For example, a linear gradient might run from a low to a high percentage of acetonitrile over 20-30 minutes.

Flow Rate: A flow rate of around 1.0-2.5 mL/min is standard for analytical columns. nih.govscielo.br

Detection: Ultraviolet (UV) detection can be used if the molecule possesses a chromophore, although simple esters and amines have low UV absorbance. More universal detectors like mass spectrometry (MS) provide higher sensitivity and structural information, making HPLC-MS a powerful analytical tool. tandfonline.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent HPLC System or similar |

| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.05% TFA in Water |

| Mobile Phase B | 0.05% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 0-70% B over 30 minutes |

| Flow Rate | 2.5 mL/min |

| Temperature | 25 °C |

| Detection | UV or Mass Spectrometry (MS) |

Based on methods for similar compounds. nih.gov

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the purity of volatile starting materials used in the synthesis of this compound, such as isobutylamine (B53898) and ethyl bromoacetate, or for analyzing the final product itself.

In GC, a sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a column (the stationary phase). Separation occurs based on the compounds' differing boiling points and interactions with the stationary phase.

Column: A capillary column with a polar stationary phase, such as a DB-Wax (polyethylene glycol) column, is often effective for separating polar analytes like amines and esters. researchgate.net

Injection: A split injection mode is commonly used to prevent column overloading. coresta.org A high inlet temperature (e.g., 250-295 °C) ensures rapid vaporization of the analytes. coresta.org

Oven Program: The column oven temperature is typically programmed to ramp from a lower initial temperature to a higher final temperature. This allows for the separation of compounds with a range of boiling points. For example, an initial temperature of 100°C might be held for 2 minutes, then ramped at 20°C/min to 250°C. dntb.gov.ua

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which fragments the eluting compounds and provides a mass spectrum that serves as a molecular fingerprint. researchgate.netscispace.com

Table 3: Typical GC Method Parameters for Analysis of Volatile Amines and Esters

| Parameter | Condition |

|---|---|

| Instrument | GC-FID or GC-MS |

| Column | DB-Wax (30 m length, 0.25 mm ID, 0.50 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100°C (2 min hold), ramp at 20°C/min to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Based on methods for similar compounds. researchgate.netdntb.gov.ua

Theoretical and Computational Studies of Ethyl 2 Isobutylamino Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for chemists due to its favorable balance of accuracy and computational cost. DFT calculations for Ethyl 2-(isobutylamino)acetate would typically be performed to optimize its molecular geometry, determining the most stable arrangement of its atoms in the gas phase. researchgate.net

Commonly used approaches involve hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net These calculations can yield a wealth of information, including thermodynamic properties and global reactivity descriptors. These descriptors, derived from the molecule's electronic energy, help quantify its chemical behavior.

Table 1: Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for a molecule of this type, as specific DFT studies on this compound are not prevalent in the literature. They are derived from concepts discussed in cited research.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. nih.gov |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. mdpi.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The 'escaping tendency' of electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. mdpi.com |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. mdpi.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO would likely be localized around the nitrogen atom of the amino group due to its lone pair of electrons, while the LUMO would be concentrated on the carbonyl group (C=O) of the ester, which is an electron-deficient center.

Conformational Analysis and Energy Landscapes via Molecular Modeling

This compound possesses significant conformational flexibility due to the rotation around several single bonds. Conformational analysis aims to identify all possible stable structures (conformers) and map their relative energies on a potential energy surface. researchgate.net

Using methods like DFT at the B3LYP/6-311++G(d,p) level, a systematic search of the potential energy surface can be performed by rotating key dihedral angles. researchgate.net For each resulting geometry, an energy minimization is carried out. This process reveals the various low-energy conformers and the energy barriers that separate them.

A crucial feature to investigate in this compound would be the potential for intramolecular hydrogen bonding between the amine hydrogen (N-H) and the carbonyl oxygen (C=O) or the ester ether oxygen (C-O-C). The presence of such a bond can significantly stabilize a particular conformer, making it predominant at equilibrium. researchgate.net The analysis would provide the relative Gibbs free energies (ΔG) of each conformer, allowing for the calculation of their expected population distribution at a given temperature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in exploring the pathways of chemical reactions. For this compound, DFT can be used to model reactions such as hydrolysis or elimination. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS) that connects them on the reaction coordinate. researchgate.net

The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy (Ea) of the reaction. researchgate.net A lower activation energy implies a faster reaction rate. By locating the transition state, researchers can analyze its geometry to understand the specific atomic interactions that facilitate the chemical transformation. For instance, in the hydrolysis of the ester group, calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism and how the isobutylamino group might influence the reaction rate. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical methods can predict various spectroscopic properties from first principles, meaning without prior experimental data. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. ed.ac.uk

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. semanticscholar.org This yields the vibrational frequencies and their corresponding intensities, which can be compared directly with experimental FT-IR spectra. materialsciencejournal.org While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement. materialsciencejournal.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges. First-principles calculations would provide specific values for a given conformer.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 nih.gov |

| C-O (Ester) | Stretching | 1150 - 1250 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a classical force field. researchgate.net

To study this compound in solution (e.g., in water or ethyl acetate), a simulation box is constructed containing one or more solute molecules surrounded by a large number of solvent molecules. The system's energy is calculated using a force field like COMPASS or AMBER. researchgate.netmdpi.com The simulation proceeds by solving Newton's equations of motion for each atom over a series of small time steps (e.g., 1-2 femtoseconds), generating a trajectory of the system's evolution. researchgate.net

Analysis of the MD trajectory can reveal crucial information about solution-phase behavior, such as:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the solute and solvent. researchgate.net

Conformational Preferences: The relative populations of different conformers in solution, which can differ significantly from the gas phase due to solvent interactions.

Dynamical Properties: How the molecule moves and reorients within the solvent.

These simulations provide a dynamic, atomistic picture that is essential for understanding the molecule's behavior in a realistic chemical environment. mdpi.com

Applications of Ethyl 2 Isobutylamino Acetate in Advanced Organic Synthesis and Materials Science

Ethyl 2-(isobutylamino)acetate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its amine and ester functionalities. N-substituted α-amino esters are widely recognized as crucial intermediates in the synthesis of a variety of pharmaceuticals and bioactive molecules. nih.gov This class of compounds serves as a key scaffold for building molecular complexity. nih.gov For instance, similar molecules like ethyl 2-(4-aminophenoxy) acetate (B1210297) are explicitly referred to as "building synthons" for creating multi-target hypoglycemic agents, highlighting the role of such structures in medicinal chemistry and drug discovery. mdpi.com The isobutyl group provides steric bulk and lipophilicity, which can be leveraged to influence the physical and pharmacological properties of the final products.

Precursor in the Synthesis of Complex Nitrogen-Containing Molecules

Nitrogen-containing heterocycles are fundamental components of numerous natural products, pharmaceuticals, and agrochemicals. mdpi.com N-substituted amino esters like this compound are valuable precursors for synthesizing these complex structures through cyclocondensation reactions. researchgate.netresearchgate.netnih.gov In these reactions, the amino group can act as a nucleophile, reacting with electrophilic centers on another molecule to form a ring structure.

For example, analogous building blocks such as ethyl isocyanoacetate are used in telescoped flow synthesis to produce important heterocyclic scaffolds like 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.org Similarly, derivatives of ethyl indole-2-carboxylate undergo alkylation and subsequent reactions to form polyfunctional indole systems. mdpi.com The reactivity of this compound could foreseeably be employed in similar multi-component reactions to generate libraries of substituted pyrroles, pyrazinones, or other heterocyclic systems. scilit.com

| Heterocyclic System | Typical Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| 1,2,4-Triazoles | Ethyl Isocyanoacetate | Cyclocondensation | rsc.org |

| Pyrrolo-[1,2-c]pyrimidines | Ethyl Isocyanoacetate | Telescoped Flow Synthesis | rsc.org |

| Functionalized Indoles | Ethyl Indol-2-carboxylate | Alkylation / Cyclization | mdpi.com |

| Quinoxalinones | β-enaminodiketones | Cyclocondensation with Diamines | researchgate.net |

| 2,3,4-Trisubstituted Pyrroles | Ethyl 2-amino-3-dimethylaminopropenoate derivatives | Transformation / Cyclization | scilit.com |

Use in Stereoselective Synthesis (if applicable to chiral derivatization)

Asymmetric synthesis is critical for producing enantiomerically pure pharmaceuticals. One established strategy is the use of a chiral auxiliary—a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov While specific applications of this compound as a chiral auxiliary are not documented in the available literature, N-substituted amino acid derivatives are conceptually suited for such roles.

For a molecule like this compound to be used in stereoselective synthesis, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. This could be achieved through biocatalytic methods, such as reductive amination of a corresponding α-ketoester using imine reductases, a technique that has proven highly effective for producing enantiopure N-substituted α-amino esters. nih.gov Once a single enantiomer is obtained, it could theoretically be attached to a molecule to direct subsequent reactions, such as alkylations or aldol additions, before being cleaved and recovered. For instance, methodologies have been developed for the asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters using chiral catalysts to generate chiral α-amino acid derivatives. mdpi.com

Role in Ligand and Catalyst Design

The secondary amine nitrogen and the ester oxygen of this compound provide potential coordination sites for metal ions, making its derivatives candidates for use as ligands in coordination chemistry. Schiff base ligands, formed by the condensation of a primary or secondary amine with a carbonyl compound, are particularly well-known for forming stable complexes with a wide range of transition metals. ekb.egppj.org.lyajprd.comderpharmachemica.com

A derivative of this compound could be synthesized to incorporate additional donor atoms, creating a polydentate ligand. For example, the ester could be converted to a hydrazide, which could then be condensed with an aldehyde or ketone to form a Schiff base with multiple nitrogen and oxygen donor sites. nih.gov Such ligands are known to coordinate with metal ions like Co(II), Ni(II), Cu(II), and Fe(II) to form stable complexes with defined geometries, such as octahedral or square planar. nih.gov These metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. ekb.egnih.gov The synthesis of arylazothioformamide (ATF) ligands, which feature an N=N–C=S chelation motif, and their subsequent complexation with copper(I) salts demonstrates how N-substituted compounds can form intricate coordination complexes. nih.gov

Applications in Polymer Chemistry and Supramolecular Assemblies

The structure of this compound makes it a potential precursor for the synthesis of functional polymers. By modifying the molecule to introduce a polymerizable group, such as a methacrylate or acrylate, it can be converted into a monomer for use in various polymerization techniques. msu.edu

Research on structurally related monomers provides a strong indication of this potential. For example, thermoresponsive polymers have been synthesized via RAFT polymerization of 2-(N-alkylacrylamide)ethyl acetates. mdpi.com Similarly, 2-(diethylamino)ethyl acrylate (DEAEA) is a reactive monomer used to create smart materials for drug delivery, tissue engineering, and hydrogels for stem cell culture. sinorawchemical.com Following a similar synthetic strategy, this compound could be converted to its corresponding acrylamide or acrylate monomer. Polymerization of such a monomer would likely yield functional polymers with properties influenced by the isobutylamino side chain, potentially including responsiveness to stimuli like temperature or pH. The synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant biomedical applications, often uses ethyl acetate as a green solvent, further linking this class of compounds to polymer science. rsc.orgresearchgate.net

In the realm of supramolecular chemistry, amino acid derivatives are known to self-assemble into ordered nanostructures and soft materials through non-covalent interactions like hydrogen bonding and hydrophobic interactions. mdpi.com While simple amino acids often have poor assembly ability in water, chemical modification—such as alkylation—can promote the formation of complex morphologies. mdpi.com The isobutyl group in this compound could contribute to hydrophobic interactions, potentially enabling its derivatives to participate in the formation of supramolecular assemblies. researchgate.net

| Monomer | Resulting Polymer | Key Properties/Applications | Reference |

|---|---|---|---|

| 2-(N-Alkylacrylamide)ethyl acetates | Poly(2-(N-alkylacrylamide)ethyl acetate)s | Thermoresponsive | mdpi.com |

| 2-(Diethylamino)ethyl acrylate (DEAEA) | Poly(DEAEA) | Smart materials, drug delivery, tissue engineering | sinorawchemical.com |

| 2-Ethyl-2-oxazoline | Poly(2-ethyl-2-oxazoline) (PEtOx) | Biocompatible, hydrophilic, biomedical applications | vt.edunih.gov |

| Oligo(2-ethyl-oxazoline methacrylate) | PEtOxMA-GMA Copolymers | Highly functional copolymers | researchgate.net |

| 2-Ethyl-2-oxazoline (with styryl initiator) | Styryl-terminated PEtOx Macromonomer | Amphiphilic, forms micellar structures | upb.ro |

Utility in the Development of New Organic Reagents

Beyond being a passive building block, this compound has the potential to be converted into a new class of organic reagents. Derivatization is a common strategy to transform a stable compound into a reactive tool for a specific chemical transformation. nih.govnih.govresearchgate.netresearchgate.netddtjournal.com

For example, thioesters of N-substituted glycine (B1666218) have been synthesized and used as effective thioacylating agents for amino acids. rsc.org By analogy, this compound could be converted to its corresponding thioester to act as a reagent for introducing an N-isobutylglycinylthio group onto other molecules. Furthermore, by incorporating moieties that enhance analytical detection, new derivatization reagents can be created. For instance, 4-bromo-N-methylbenzylamine was developed as a reagent for derivatizing carboxylic acids to improve their detection by HPLC-MS, leveraging the bromine's isotopic pattern for clear identification. nih.govresearchgate.net The secondary amine of this compound could be functionalized in a similar manner to create novel reagents for analyzing or modifying other chemical species.

Emerging Research Avenues and Future Directions for Ethyl 2 Isobutylamino Acetate

Exploration of Novel and Efficient Catalytic Synthetic Routes

The traditional synthesis of N-alkylated amino esters like Ethyl 2-(isobutylamino)acetate often involves reductive amination of aldehydes or nucleophilic substitution with alkyl halides. d-nb.info While effective, these methods can be limited by the stability of aldehyde substrates and the poor atom economy of substitution reactions. d-nb.info Modern research is focused on developing more sustainable and efficient catalytic routes.

One promising approach is the direct N-alkylation of amino acid esters using alcohols, a process catalyzed by transition metals such as ruthenium. d-nb.info This "borrowing hydrogen" methodology is highly atom-economic, with water as the only byproduct. d-nb.inforesearchgate.net A significant advantage of this approach is the potential for base-free conditions, which is crucial for preserving the stereochemical integrity of chiral amino acid esters. nih.gov

Biocatalysis offers another green and highly selective synthetic strategy. The use of imine reductases (IREDs) for the reductive amination of α-ketoesters with amines has been shown to be a highly efficient method for producing N-substituted amino esters. nih.govnih.gov This enzymatic approach provides access to enantiomerically pure products under mild reaction conditions, addressing a key challenge in chemical synthesis. nih.govnih.gov

Additionally, nitrene transfer reactions catalyzed by engineered enzymes present a novel route for the α-C-H amination of carboxylic acid esters. nih.gov This method allows for the direct synthesis of unprotected chiral α-amino esters, offering a streamlined alternative to multi-step synthetic sequences. nih.gov

Table 1: Comparison of Synthetic Routes for N-Substituted Amino Acid Esters

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Traditional Reductive Amination | Aldehyde, Reducing Agent | Well-established, versatile | Substrate stability issues, potential side products |

| Nucleophilic Substitution | Alkyl Halide | Straightforward | Poor atom economy, formation of salt byproducts |

| Catalytic N-Alkylation | Ruthenium Catalyst, Alcohol | High atom economy, base-free options | Requires elevated temperatures |

| Biocatalytic Reductive Amination | Imine Reductase (IRED) | High enantioselectivity, mild conditions | Enzyme availability and stability can be limiting |

| Biocatalytic C-H Amination | Engineered Nitrene Transferase | Direct, unprotected products | Substrate scope may be limited by enzyme |

Investigation of Underutilized Reaction Pathways and Transformations

Beyond its synthesis, the reactivity of this compound can be further exploited through the investigation of underutilized reaction pathways. For instance, the dehydrogenation of α-amino acid esters to form α-enamino esters is an area with significant potential. rsc.org These α-enamino esters are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up avenues for the synthesis of more complex molecules. rsc.org

Another area for exploration is the direct enantioselective allylic alkylation of the α-carbon of amino esters. Recent advancements have demonstrated the use of pyridoxal-based catalysts to achieve this transformation with high diastereo- and enantioselectivity, leading to the synthesis of α-quaternary chiral glutamic acid derivatives. acs.org Applying such methodologies to this compound could lead to the generation of novel, structurally diverse amino acid derivatives.

The development of catalyst-free amidation of inactive esters of N-protected amino acids under mild conditions also presents an interesting pathway. researchgate.net This approach could be adapted for the transformation of the ester group in this compound into various amide derivatives, expanding its chemical utility.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The scalability of synthetic processes is a critical factor for the industrial application of chemical compounds. Flow chemistry has emerged as a powerful tool for the continuous and scalable synthesis of molecules, offering advantages such as precise control over reaction parameters, enhanced safety, and improved efficiency. amidetech.comchimia.ch The synthesis of amino acid derivatives and peptides has been successfully demonstrated using flow chemistry, significantly reducing reaction times compared to traditional batch methods. amidetech.comrsc.orgnih.gov Integrating the synthesis of this compound into a flow process could enable on-demand production and facilitate process optimization.

Automation in chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), has revolutionized the production of complex peptides. americanpeptidesociety.orgcreative-peptides.combeilstein-journals.org The principles of automated synthesis, including precise reagent delivery and programmed reaction cycles, can be applied to the solution-phase synthesis of small molecules like this compound. americanpeptidesociety.orgchimia.ch An automated platform could accelerate the exploration of different reaction conditions and the synthesis of a library of derivatives for screening purposes.

Table 2: Advantages of Flow Chemistry and Automation in Synthesis

| Feature | Benefit |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Heat and Mass Transfer | Faster reaction rates and better process control. |

| Increased Safety | Smaller reaction volumes and better containment. |

| Scalability | Seamless transition from laboratory to production scale. |

| Automation | High-throughput synthesis and reduced manual labor. |

Advanced Computational-Experimental Synergy for Predictive Design

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical processes and molecules. nih.gov Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, predict reaction outcomes, and understand the properties of molecules like this compound. scielo.brnih.gov For example, computational studies can help in designing more efficient catalysts for its synthesis or in predicting its reactivity in various transformations.

Machine learning (ML) is also playing an increasingly important role in chemistry. researchgate.netarxiv.org ML models can be trained on experimental data to predict the properties and synthesizability of new molecules. researchgate.netarxiv.orgresearchgate.net This predictive power can be harnessed to design derivatives of this compound with specific desired properties, guiding experimental efforts and reducing the need for extensive trial-and-error. The integration of high-throughput calculations and machine learning can rapidly screen virtual libraries of compounds to identify promising candidates for specific applications. researchgate.netarxiv.org

Discovery of New Non-Biological Applications through Rational Design

While amino acid esters are often associated with biological applications, their unique chemical functionalities make them suitable for a range of non-biological applications. The rational design of molecules based on the this compound scaffold can lead to the discovery of new functional materials. mdpi.com

For instance, N-substituted glycine (B1666218) derivatives have been investigated for their ability to act as bidentate ligands, forming stable complexes with metal ions. nih.govacs.org This property could be exploited in areas such as catalysis, separation science, or the development of new materials with specific electronic or magnetic properties. The design of amine-functionalized materials for applications like direct air capture of CO2 is an active area of research where derivatives of this compound could be explored. researchgate.netarxiv.orgresearchgate.net

Furthermore, the incorporation of this compound into polymers, such as poly(ester amide)s, could lead to new biodegradable materials with tailored properties for biomedical applications or environmentally friendly plastics. acs.org The design of novel esters based on glycine and other functional molecules has also been shown to yield compounds with interesting pharmacological properties, suggesting that derivatization of this compound could lead to new classes of functional molecules. mdpi.com

Q & A

Q. What are the common synthetic routes for Ethyl 2-(isobutylamino)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

Acylation : Reacting isobutylamine with ethyl chloroacetate in a polar aprotic solvent (e.g., THF) under reflux.

Purification : Using column chromatography or recrystallization to isolate the product.

Optimization strategies include:

-

Catalysis : Adding triethylamine to scavenge HCl and improve reaction efficiency .

-

Solvent Selection : THF or DMF enhances solubility of intermediates .

-

Temperature Control : Maintaining reflux conditions (~60–80°C) to balance reaction rate and side-product formation.

- Data Table :

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 75–85 |

| Catalyst | Triethylamine | 80–90 |

| Temperature | 70°C | 78 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- δ 1.2–1.4 ppm (triplet, CH3 of ethyl ester).

- δ 3.2–3.5 ppm (multiplet, N–CH2–COO).

- δ 2.6–2.8 ppm (multiplet, isobutyl CH2) .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 188.2 (C8H17NO2).

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or solvent effects). Mitigation strategies include:

Q. What crystallographic techniques are effective for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement:

- Crystal Growth : Use slow evaporation of ethyl acetate/hexane mixtures.

- Data Collection : Mo Kα radiation (λ = 0.7107 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. SHELXTL software is recommended for structure validation .

Q. How can metabolic stability of this compound be assessed in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Enzyme Kinetics : Calculate intrinsic clearance (CLint) using Michaelis-Menten parameters .

- Stability Screening : Test pH-dependent hydrolysis in simulated gastric/intestinal fluids .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer :

- Probit Analysis : Fit sigmoidal curves to determine LD50 values.

- ANOVA with Tukey’s Test : Compare means across dose groups.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How can isotopic labeling (e.g., ¹³C) track the metabolic fate of this compound in vivo?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.